5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide
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Overview
Description
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction is carried out under basic conditions, followed by the addition of a thiocarbonyl source to introduce the carbothioamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound’s anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 4-phenyl-1H-pyrazole-3-thiol
Uniqueness
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide stands out due to its unique carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNRAXHAOQSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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